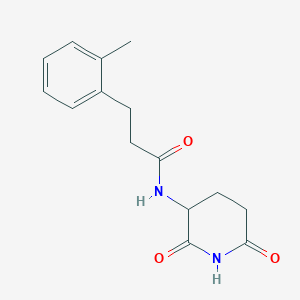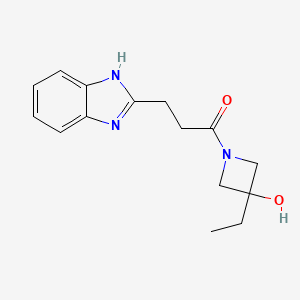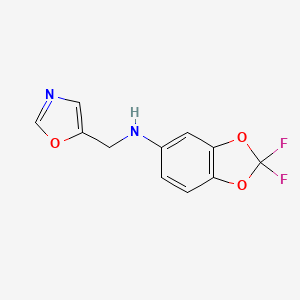![molecular formula C12H20N2O4 B7581962 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid, also known as CPP-115, is a novel compound that has been synthesized and studied for its potential applications in scientific research. It is a derivative of vigabatrin, an antiepileptic drug, and has been found to have unique properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid involves the inhibition of GABA transaminase, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid can reduce neuronal excitability and modulate the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of neuronal excitability, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid is its potent and selective inhibition of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various physiological and pathological conditions. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment and expertise to perform the necessary assays.
将来の方向性
There are many potential future directions for the study of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid, including further investigation of its neuroprotective effects, its potential applications in the treatment of neurological and psychiatric disorders, and the development of new derivatives with improved pharmacokinetic properties. Additionally, the use of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid in combination with other drugs or therapies may provide new avenues for the treatment of various diseases and conditions.
合成法
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid is synthesized through a multi-step process that involves the reaction of vigabatrin with various reagents to introduce the necessary functional groups. The final step involves the addition of a carbonyl group to the pyrrolidine ring, which results in the formation of 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid. The synthesis process has been optimized to produce high yields of pure product, making it suitable for large-scale production.
科学的研究の応用
1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity.
特性
IUPAC Name |
1-[2-(3-hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c15-6-2-4-10-3-1-5-14(10)12(18)13-7-9(8-13)11(16)17/h9-10,15H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABYTAKFNWHQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N2CC(C2)C(=O)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)


![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)


![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
![4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide](/img/structure/B7581984.png)
